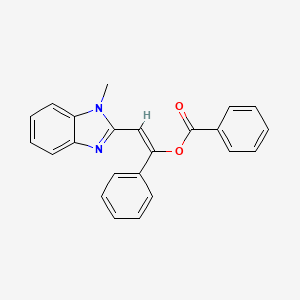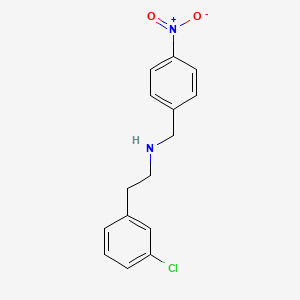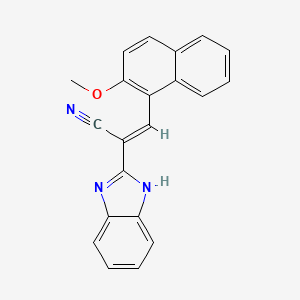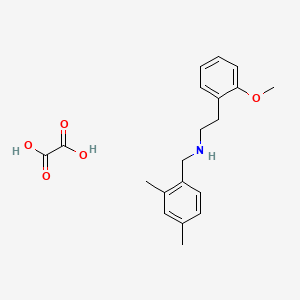
1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate
Übersicht
Beschreibung
1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate, also known as IPPB, is a chemical compound that has gained attention in the scientific community due to its potential applications in research. IPPB is a derivative of GABA, a neurotransmitter that plays a crucial role in the central nervous system. The unique structure of IPPB makes it a promising tool for studying the mechanisms of GABA in the brain.
Wirkmechanismus
1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate acts as a GABA receptor modulator, binding to specific sites on the receptor and altering its activity. This modulation can lead to changes in the release of neurotransmitters, ultimately affecting neuronal activity.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the modulation of GABA receptor activity, changes in synaptic transmission and plasticity, and alterations in the release of neurotransmitters. These effects can have significant implications for understanding the mechanisms of GABA in the brain.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate in lab experiments is its ability to modulate GABA receptor activity in a specific and controlled manner. This specificity allows researchers to investigate the effects of GABA modulation on neuronal activity and plasticity. However, the complex synthesis process and the high cost of this compound can limit its use in some research settings.
Zukünftige Richtungen
There are several future directions for research involving 1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate. One area of interest is the investigation of the effects of this compound on different types of GABA receptors and their subunits. Another direction is the study of the effects of this compound on different brain regions and neuronal populations. Finally, the potential therapeutic applications of this compound in neurological disorders such as epilepsy and anxiety disorders warrant further investigation.
In conclusion, this compound is a promising tool for investigating the mechanisms of GABA in the brain. Its ability to modulate GABA receptor activity in a specific and controlled manner has significant implications for understanding neuronal activity and plasticity. Further research is needed to fully explore the potential applications of this compound in scientific research and clinical settings.
Wissenschaftliche Forschungsanwendungen
1-isopropyl-1-methyl-4-(1-pyrrolidinyl)-2-butyn-1-yl acetate has been used in various scientific studies to investigate the role of GABA in the brain. One study found that this compound can modulate the activity of GABA receptors, which are responsible for inhibiting neuronal activity. This modulation can lead to changes in synaptic transmission and plasticity, which are essential for learning and memory.
Eigenschaften
IUPAC Name |
(2,3-dimethyl-6-pyrrolidin-1-ylhex-4-yn-3-yl) acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23NO2/c1-12(2)14(4,17-13(3)16)8-7-11-15-9-5-6-10-15/h12H,5-6,9-11H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CRDATSKIRMKMGS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C)(C#CCN1CCCC1)OC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![N'-[4-(4-fluorophenyl)-6-phenyl-2-pyrimidinyl]-4-nitrobenzohydrazide](/img/structure/B3864702.png)
![8-methoxy-N-[2-(2-methoxyphenyl)ethyl]-4-methyl-2-quinolinamine](/img/structure/B3864722.png)

![N'-({5-[2-chloro-5-(trifluoromethyl)phenyl]-2-furyl}methylene)isonicotinohydrazide](/img/structure/B3864742.png)

![dimethyl 2-[1-[3-(4-methoxyphenyl)acryloyl]-2,2,6-trimethyl-3-thioxo-2,3-dihydro-4(1H)-quinolinylidene]-1,3-dithiole-4,5-dicarboxylate](/img/structure/B3864750.png)
![methyl 4-{2-[(3-chlorophenoxy)acetyl]carbonohydrazonoyl}benzoate](/img/structure/B3864756.png)
![N-{2-[2-(4-methoxybenzylidene)hydrazino]-2-oxoethyl}-N-(4-methoxyphenyl)benzenesulfonamide](/img/structure/B3864775.png)
![4-tert-butyl-N'-[(2-methyl-3-thienyl)methylene]benzohydrazide](/img/structure/B3864779.png)

![N-({[3-(4-morpholinyl)propyl]amino}carbonothioyl)-3-(2-thienyl)acrylamide](/img/structure/B3864783.png)

